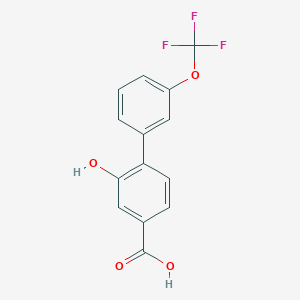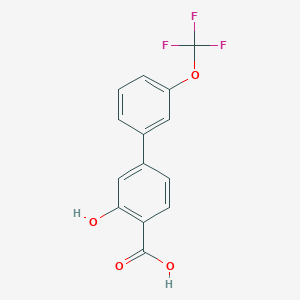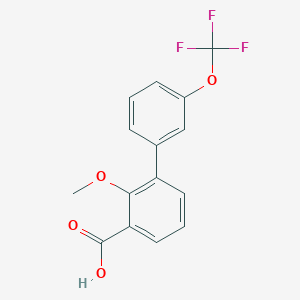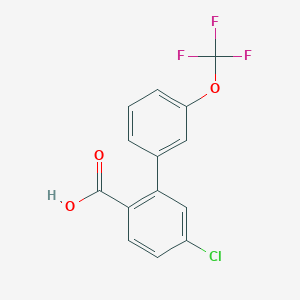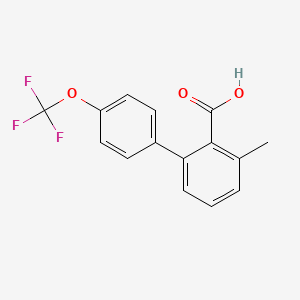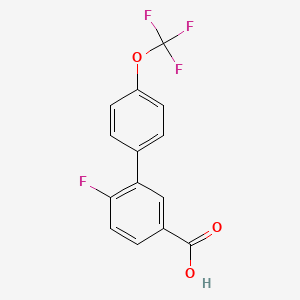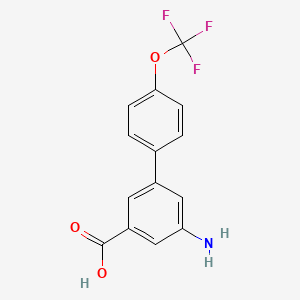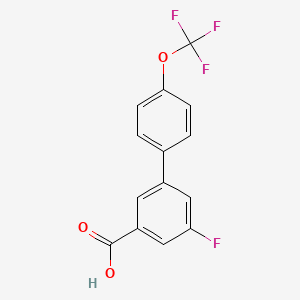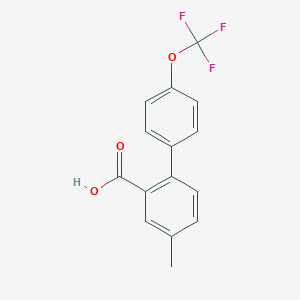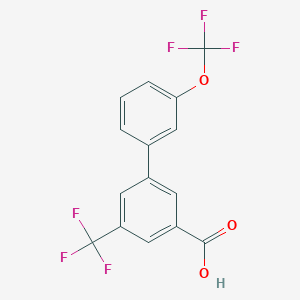
3-(3-Trifluoromethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Trifluoromethoxyphenyl)-5-trifluoromethylbenzoic acid, commonly referred to as 3-TFMB, is a compound with a wide range of applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 122-124°C. 3-TFMB has been studied extensively due to its unique properties and potential applications, particularly in the field of synthetic organic chemistry.
科学研究应用
3-TFMB has a wide range of scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. In addition, 3-TFMB is used as a reactant in the synthesis of various heterocyclic compounds, such as pyridines, furans, and thiophenes. Finally, 3-TFMB is used in the synthesis of fluorescent dyes and as a reagent in the synthesis of biologically active compounds.
作用机制
The mechanism of action of 3-TFMB is not well understood. However, it is believed that the compound acts as an electron acceptor in the formation of covalent bonds between molecules. This is due to the presence of the trifluoromethyl group, which can accept electrons from other molecules. In addition, the presence of the methoxy group also allows for the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFMB have not been extensively studied. However, it is believed that the compound may have the potential to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-TFMB may also have the potential to act as an antioxidant, which could be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
3-TFMB has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. Additionally, the compound is soluble in most organic solvents, making it ideal for use in a variety of reactions. The main limitation of 3-TFMB is its relatively low solubility in water, which limits its use in reactions involving water-soluble compounds.
未来方向
There are several potential future directions for research on 3-TFMB. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-TFMB, as well as its potential applications in drug development. Finally, further research is needed to explore the potential use of 3-TFMB as a catalyst in the synthesis of polymers and other compounds.
合成方法
3-TFMB can be synthesized using several different methods. The most common method is the reaction of 3-bromo-5-trifluoromethylbenzoic acid with 3-methoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-TFMB and potassium bromide as byproducts. Other methods of synthesis include the reaction of 3-bromo-5-trifluoromethylbenzoic acid with 3-methoxyphenol in the presence of a Lewis acid, such as boron trifluoride, and the reaction of 3-bromo-5-trifluoromethylbenzoic acid with 3-methoxyphenol in the presence of a strong base such as sodium hydroxide.
属性
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)11-5-9(4-10(6-11)13(22)23)8-2-1-3-12(7-8)24-15(19,20)21/h1-7H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJJUWHBAHARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691783 |
Source


|
| Record name | 3'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Trifluoromethoxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261523-75-4 |
Source


|
| Record name | 3'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

